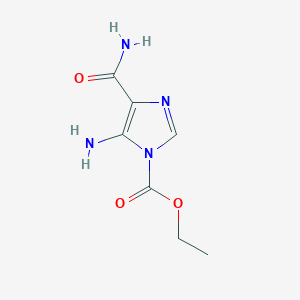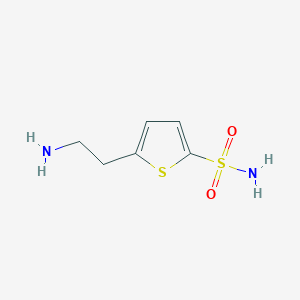
5-(2-Aminoethyl)thiophen-2-sulfonamid
Übersicht
Beschreibung
5-(2-Aminoethyl)thiophene-2-sulfonamide is a heterocyclic compound with the molecular formula C6H10N2O2S2 and a molecular weight of 206.29 g/mol . This compound features a thiophene ring substituted with an aminoethyl group and a sulfonamide group, making it a valuable building block in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-ethylamine with sulfonyl chloride derivatives under basic conditions. Common reagents used in the synthesis include ammonium hydroxide, acetic anhydride, acetone, toluene, triethylamine, phosphorus pentachloride, ethyl acetate, phthalic anhydride, dichloromethane, and sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for 5-(2-Aminoethyl)thiophene-2-sulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aminoethyl group can participate in electrostatic interactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(2-Aminoethyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides and aminoethyl-substituted heterocycles . Examples include:
- 5-(2-Aminoethyl)thiophene-2-carboxamide
- 5-(2-Aminoethyl)thiophene-2-sulfonic acid
- 5-(2-Aminoethyl)thiophene-2-sulfonyl chloride
Uniqueness
What sets 5-(2-Aminoethyl)thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl and sulfonamide groups allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S2/c7-4-3-5-1-2-6(11-5)12(8,9)10/h1-2H,3-4,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZFXEBUKQSRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406974 | |
| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109213-13-0 | |
| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(2-Aminoethyl)thiophene-2-sulfonamide interact with its target and what are the downstream effects?
A1: 5-(2-Aminoethyl)thiophene-2-sulfonamide (ATS) targets Carbonic Anhydrase IX (CA9), an enzyme overexpressed in hypoxic conditions often found in solid tumors []. While the exact mechanism wasn't detailed in the study, sulfonamides are known CA9 inhibitors. By binding to CA9, ATS potentially disrupts the enzyme's activity, which could lead to a decrease in tumor cell survival and growth.
Q2: What is the relationship between serum CA9 levels and tumor CA9 expression in colorectal cancer patients?
A2: The study found a correlation between serum CA9 levels and tumor CA9 levels in different stages of colorectal cancer patients []. This suggests that measuring serum CA9 could be a potential tool for diagnosing CA9 expression in colorectal cancer clinical practice.
Q3: How effective was the indium-111 labeled ATS as a nuclear imaging probe for colorectal cancer in the study?
A3: The study used indium-111 labeled ATS in a mouse model with colorectal cancer. They observed a significantly enhanced radioisotope signal in the tumors of mice injected with the labeled ATS compared to the control group []. This suggests that radioisotope-labeled ATS could be a promising tool for nuclear medicine imaging in colorectal cancer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


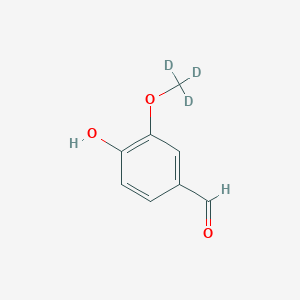
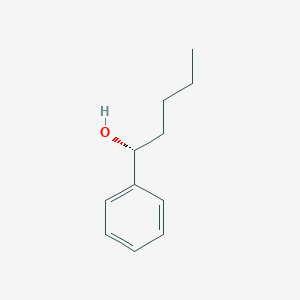
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
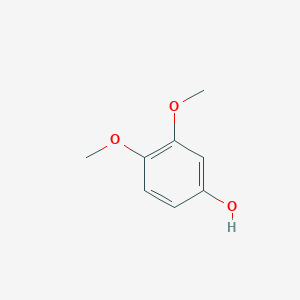
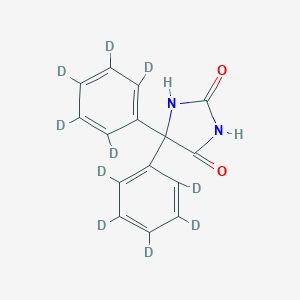
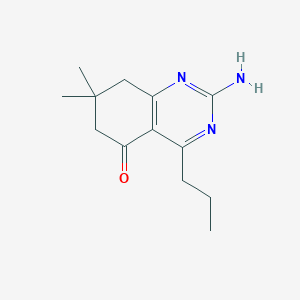
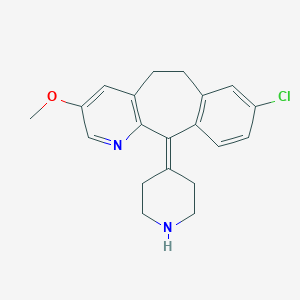
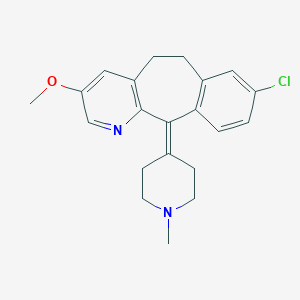
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one](/img/structure/B20782.png)
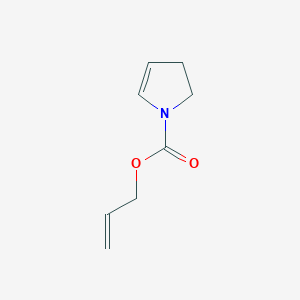
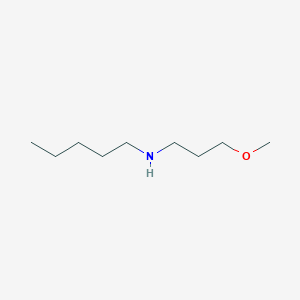

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
